molecular formula C13H22ClN3O B2637575 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 1333723-70-8

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2637575
CAS No.: 1333723-70-8
M. Wt: 271.79
InChI Key: HKPLQUFDOODIJL-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, an ethyl group, and a methyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a cyclohexylamine derivative, followed by its reaction with ethyl and methyl-substituted pyrimidinone precursors under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives, such as:

  • 2-(1-Aminocyclohexyl)-5-methyl-6-ethyl-1,4-dihydropyrimidin-4-one
  • 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one

Uniqueness

What sets 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride apart is its specific substitution pattern, which can confer unique chemical and biological properties

Properties

IUPAC Name

2-(1-aminocyclohexyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-3-10-9(2)15-12(16-11(10)17)13(14)7-5-4-6-8-13;/h3-8,14H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLQUFDOODIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2(CCCCC2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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